molecular formula C19H21FN2O2 B560403 Eplivanserin CAS No. 130579-75-8

Eplivanserin

カタログ番号 B560403
CAS番号: 130579-75-8
分子量: 328.38
InChIキー: VAIOZOCLKVMIMN-PRJWTAEASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eplivanserin, also known as SR-46349, is an experimental drug that was being developed by Sanofi Aventis for the treatment of insomnia . It has been used in trials studying the treatment of sleep, insomnia, chronic pain, fibromyalgia, and primary insomnia . It is a potent, selective, and orally available 5-HT2 receptor antagonist, with an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM .


Molecular Structure Analysis

Eplivanserin is a small molecule with the chemical formula C19H21FN2O2 . It has an average molecular weight of 328.387 and a monoisotopic weight of 328.158706087 . It is an inverse agonist on the serotonin receptor subtype 5-HT2A .


Physical And Chemical Properties Analysis

Eplivanserin is a small molecule with the chemical formula C19H21FN2O2 . It has an average molecular weight of 328.387 and a monoisotopic weight of 328.158706087 .

科学的研究の応用

1. Psychomotor and Cognitive Performance

Eplivanserin, an antagonist of serotonin two A receptors (ASTAR), has been evaluated for its effects on psychomotor and cognitive performance. In a study involving healthy participants, eplivanserin, both alone and in combination with zolpidem, a sleep-inducing benzodiazepine receptor agonist, showed no significant effect on cognitive performance tests such as Choice Reaction Time, Immediate and Delayed Recall, or the Bond-Lader Visual Analogue Scale of Alertness. This indicates its potential non-sedative role in pharmacotherapy for insomnia, especially for patients with both sleep onset and sleep maintenance difficulties (Roy et al., 2009).

2. Sleep-Promoting Effects

Research has also been conducted on the sleep-promoting effects of eplivanserin, particularly in the context of treating sleep maintenance insomnia. Unlike traditional hypnotics, eplivanserin, as a 5-HT2A antagonist, exhibits limited effects on sleep initiation. However, studies indicate that combining a 5-HT2A antagonist like eplivanserin with a short-acting hypnotic can be an effective strategy in treating insomnia. This synergistic effect results in an increase in non-rapid eye movement sleep (NREMS) time and bouts duration, confirming eplivanserin's role in promoting sleep maintenance (Griebel et al., 2013).

3. Serotonin's Role in Sleep Regulation

Eplivanserin's antagonism of the 5-HT2A receptor, which is actively involved in the regulation of sleep architecture, particularly the deeper stages of NREM sleep known as slow wave sleep (SWS), highlights the importance of serotonin in sleep processes. The drug's potential to improve sleep maintenance and quality in individuals with insomnia is significant, especially in comparison with existing therapeutic approaches that primarily focus on sleep onset latency (Teegarden et al., 2008).

Safety And Hazards

Eplivanserin is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

特性

IUPAC Name

4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIOZOCLKVMIMN-PRJWTAEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028413
Record name Eplivanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eplivanserin

CAS RN

130579-75-8
Record name Eplivanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130579-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eplivanserin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130579758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eplivanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eplivanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eplivanserin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPLIVANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO94WO6DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
312
Citations
SS Armani - 2012 - refubium.fu-berlin.de
… The primary aim of this study was to investigate the effects of eplivanserin … eplivanserin in the modulation of respiratory control, we analyzed the pharmacodynamic effects of eplivanserin …
Number of citations: 2 refubium.fu-berlin.de
G Griebel, S Beeské, A Jacquet, C Laufrais, R Alonso… - …, 2013 - Elsevier
… -HT 2A antagonists (eplivanserin, volinanserin and AVE8488… used in which rats were treated with eplivanserin (3 and 10 mg/… In addition, animals received a combination of eplivanserin (…
Number of citations: 24 www.sciencedirect.com
N Kim - The Journal of Sexual Medicine, 2019 - Elsevier
Objective The objective of this study was to directly characterize equilibrium binding and kinetic dissociation parameters of flibanserin for 5HT 1A and 5HT 2A receptors. Methods …
Number of citations: 0 www.sciencedirect.com
B JANCIN - Family Practice, 2008 - cdn.mdedge.com
… Eplivanserin is … eplivanserin trial. He reported on a trial involving 351 adults with chronic insomnia who were randomized double blind to 4 weeks of either 1 mg or 5 mg of eplivanserin …
Number of citations: 1 cdn.mdedge.com
D Francon, M Decobert, B Herve, A Richard, G Griebel… - Sleep Biol Rhythms, 2007
Number of citations: 8
I Hindmarch, S Saubadu… - JOURNAL OF …, 2008 - … , 350 MAIN ST, MALDEN 02148, MA …
Number of citations: 3
I Hindmarch, F Cattelin - Sleep, 2008 - AMER ACAD SLEEP MEDICINE …
Number of citations: 3
E MECHCATIE - Psychiatry, 2008
Number of citations: 0
JM Hall, PK Schweitzer, EH Forst… - …, 2009 - AMER ACAD SLEEP MEDICINE …
Number of citations: 2
MJ Peterson, RF Smith… - BIOLOGICAL …, 2010 - … INC 360 PARK AVE SOUTH, NEW …
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。